1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Description
1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is a pyrrole-based heterocyclic compound characterized by a 3,4-dimethylphenyl substituent at the N1 position and aldehyde groups at the 3,4-positions of the pyrrole ring. This structure confers unique reactivity and physicochemical properties, making it a candidate for applications in organic synthesis and analytical chemistry.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole-3,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-5-6-14(7-11(10)2)17-12(3)15(8-18)16(9-19)13(17)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAUZYZWDABSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2C)C=O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted pyrrole derivative, which undergoes further functionalization to introduce the aldehyde groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups and aldehyde functionalities can participate in substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyrroles or other derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies, interacting with various enzymes or receptors.
Industry: Utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to a target enzyme or receptor, altering its activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Comparison with Similar Compounds
Parent Compound: 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Structural Differences : The parent compound lacks the 3,4-dimethylphenyl substituent at N1.
Reactivity and Applications :
- Reacts with primary amines under mild conditions (10 minutes at ambient temperature), forming stable derivatives for HPLC/UV detection of amino acids .
- Key Contrast: The target compound’s 3,4-dimethylphenyl group may reduce aqueous solubility but improve chromatographic retention times in non-polar matrices.
Thioether Derivatives: 1-(Substituted Phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarbaldehydes
Structural Differences : Ethylsulfanyl groups replace methyl groups at pyrrole positions 2 and 5, and substituents on the phenyl ring vary.
Functional Properties :
- Thioether derivatives exhibit broad-spectrum antimicrobial activity, including fungicidal and herbicidal effects, attributed to the sulfur-containing moieties .
- The aldehyde groups remain reactive, enabling further synthetic modifications.
Key Contrast : The target compound’s methyl groups (vs. ethylsulfanyl) prioritize derivatization utility over biological activity, highlighting divergent applications.
Sulfonyl Derivative: 2,5-Dimethyl-1-(phenyl sulfonyl)-1H-pyrrole-3,4-dicarbaldehyde
Structural Differences : A phenyl sulfonyl group replaces the 3,4-dimethylphenyl substituent at N1.
Synthesis and Stability :
- Synthesized via reaction with PhSO2Cl under basic conditions, yielding a crystalline product (m.p. 395 K) .
- The sulfonyl group’s electron-withdrawing nature may stabilize the pyrrole ring against nucleophilic attack compared to the electron-donating methyl groups in the target compound.
Key Contrast : The sulfonyl derivative’s enhanced stability may suit solid-phase applications, whereas the target compound’s methyl groups favor solubility in organic solvents.
Ester/Hydroxy Derivatives: Dimethyl 1-Benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Structural Differences : Carboxylate esters and hydroxyl groups replace aldehydes, with a benzyl group at N1.
Functional Behavior :
- Esters and hydroxyl groups enable hydrogen bonding and hydrolytic sensitivity, contrasting with the aldehyde’s electrophilic reactivity.
- Potential applications in coordination chemistry or as intermediates for drug synthesis. Key Contrast: The target compound’s aldehyde groups offer superior reactivity for conjugation reactions compared to ester derivatives.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
